![molecular formula C5H13NO5S B1612169 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid CAS No. 65222-42-6](/img/structure/B1612169.png)
2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid
説明
2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid is a chemical compound with the molecular formula C5H13NO5S1. It is not intended for human or veterinary use and is typically used for research purposes2.
Synthesis Analysis
Unfortunately, the specific synthesis process for 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid is not readily available in the search results. For detailed synthesis procedures, it is recommended to refer to specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid consists of a sulfonic acid group attached to an ethane backbone, which is further substituted with a 2,3-dihydroxypropylamino group1. The molecular weight of the compound is 199.23 g/mol2.
Chemical Reactions Analysis
The specific chemical reactions involving 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid are not provided in the search results. The reactivity of this compound would be expected to be influenced by its functional groups, including the sulfonic acid and amino groups.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid include its molecular formula (C5H13NO5S) and molecular weight (199.23 g/mol)2. Additional properties such as solubility, melting point, and boiling point are not provided in the search results.科学的研究の応用
-
Scientific Field: Petroleum Exploration and Production Technology
- Application Summary : The compound is used in polymer flooding for heavy oil recovery .
- Methods of Application : In laboratory tests, polymer achieved tertiary recovery of more than 20% for heavy oil . The major challenge facing polymer flooding effectiveness is to maintain good viscosity of polymer solution .
- Results or Outcomes : Past laboratory research showed that polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields .
-
Scientific Field: Chemistry
- Application Summary : Similar compounds, such as propargyl amine, have been synthesized so that they could potentially be incorporated into hydrogel systems .
- Methods of Application : One-pot preparations of polar aromatic molecules containing an alkynyl imine and alkynyl amide are reported . A one-pot preparation of a catechol containing an alkynyl amine was also attempted .
- Results or Outcomes : A series of small molecules containing polar aromatic substituents and alkynes have been synthesized .
-
Scientific Field: Chemistry of Group-14 Elements
- Application Summary : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .
- Methods of Application : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
- Results or Outcomes : This field has seen significant developments over the last two decades, with synthetic methodologies, structural aspects, and applications in various fields of chemistry being explored .
-
Scientific Field: Materials Chemistry
- Application Summary : Organic adsorbates on hierarchically structured surfaces have been used to fabricate bionic superhydrophobic surfaces on hydrophilic smooth materials .
- Methods of Application : The fabrication involves preparing micro/nanostructures and chemical modification . Various hierarchical structures for superhydrophobicity due to organic adsorbates and their fabrication methods have been summarized .
- Results or Outcomes : The research in this field is promising and interesting, with effects of unique electronic (rare-earth oxide) and T-shape structures on wettability being explored .
-
Scientific Field: Photothermal Applications
- Application Summary : Two-dimensional nanomaterials have been used in photothermal applications .
- Methods of Application : These applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Results or Outcomes : These applications provide valuable information and have seen recent advances .
-
Scientific Field: Quantum Internet
- Application Summary : Quantum internet is a network that could allow information to be exchanged while encoded in quantum states .
- Methods of Application : Quantum entanglement, in which two or more objects are linked so that they contain the same information even if they are far apart, has been demonstrated over several kilometers of existing optical fibers in real urban areas .
- Results or Outcomes : These experiments are considered the most advanced demonstrations so far of the technology needed for a quantum internet .
-
Scientific Field: Artificial Intelligence
- Application Summary : Generative AI models, such as Gemini on Android, use context to assist users in being more creative and productive .
- Methods of Application : These AI models are integrated into Android and are getting better at understanding the context of what’s on the user’s screen and what app they are using .
- Results or Outcomes : The use of generative AI models in Android devices has improved the user experience .
-
Scientific Field: Image Generation
- Application Summary : Imagen 3 is a high-quality text-to-image model used for generating images with better detail, richer lighting, and fewer distracting artifacts .
- Methods of Application : Imagen 3 is designed to generate high-quality images in a wide range of formats and styles, from photorealistic landscapes to richly textured oil paintings or whimsical claymation scenes .
- Results or Outcomes : Imagen 3 has significantly improved its ability to understand prompts, which helps the models generate a wide range of visual styles and capture small details from longer prompts .
Safety And Hazards
Specific safety and hazard information for 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid is not provided in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions. It is recommended to refer to the material safety data sheet (MSDS) for detailed safety information.
将来の方向性
The future directions for the use of 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid are not specified in the search results. As a research chemical, its potential applications would depend on the findings of ongoing and future scientific studies.
特性
IUPAC Name |
2-(2,3-dihydroxypropylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO5S/c7-4-5(8)3-6-1-2-12(9,10)11/h5-8H,1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCQSLSABBLTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608555 | |
| Record name | 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |
CAS RN |
65222-42-6 | |
| Record name | 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




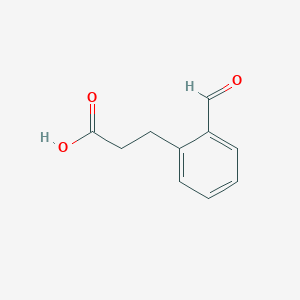
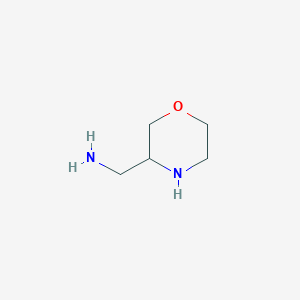
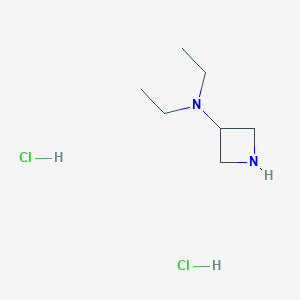

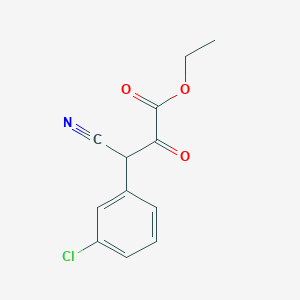
![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)
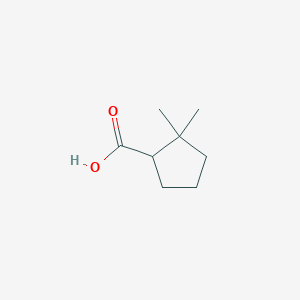
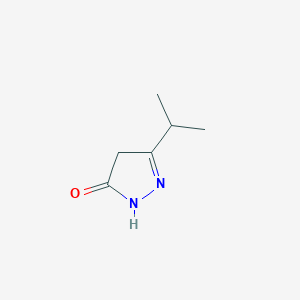

![4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612099.png)


